Cas no 2229643-26-7 (3-(3,3-dimethylcyclopentyl)prop-2-enal)

3-(3,3-dimethylcyclopentyl)prop-2-enal 化学的及び物理的性質
名前と識別子
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- 3-(3,3-dimethylcyclopentyl)prop-2-enal
- EN300-1831686
- 2229643-26-7
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- インチ: 1S/C10H16O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-4,7,9H,5-6,8H2,1-2H3/b4-3+
- InChIKey: DLRQFYQPKDOEHD-ONEGZZNKSA-N
- ほほえんだ: O=C/C=C/C1CCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(3,3-dimethylcyclopentyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831686-0.1g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1831686-5.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1831686-10.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1831686-1.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1831686-5g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1831686-0.5g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1831686-10g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1831686-1g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1831686-0.05g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1831686-0.25g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.25g |
$708.0 | 2023-09-19 |
3-(3,3-dimethylcyclopentyl)prop-2-enal 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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8. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
3-(3,3-dimethylcyclopentyl)prop-2-enalに関する追加情報
3-(3,3-Dimethylcyclopentyl)prop-2-enal: A Promising Compound in Modern Biomedical Research
3-(3,3-Dimethylcyclopentyl)prop-2-enal, with the CAS number 2229643-26-7, represents a unique class of organic compounds that have garnered significant attention in the biomedical field due to their potential applications in drug discovery and molecular biology. This compound, characterized by its complex aldehyde functional group and cyclopentyl ring system, exhibits structural features that make it a valuable candidate for further chemical modification and biological evaluation. The 3-(3,3-dimethylcyclopentyl)prop-2-enal molecule is part of a broader family of aldehydes known for their diverse pharmacological activities, ranging from anti-inflammatory to neuroprotective properties. Recent advancements in synthetic chemistry and structural biology have enabled researchers to explore the molecular mechanisms underlying its biological interactions, offering new insights into its therapeutic potential.
The 3-(3,3-dimethylcyclopentyl)prop-2-enal compound is structurally defined by its aldehyde group at the terminal position of the prop-2-enal chain, which is substituted with a cyclopentyl ring bearing two methyl groups at the 3,3-positions. This molecular architecture contributes to its unique reactivity and biological activity. The presence of the aldehyde functional group is particularly significant, as it can participate in various biochemical reactions, including the formation of Schiff bases and the activation of signaling pathways. The cyclopentyl ring system, on the other hand, provides a rigid scaffold that may influence the compound's interactions with biological targets. These structural features are critical for understanding the compound's role in cellular processes and its potential applications in therapeutic settings.
Recent studies have highlighted the importance of 3-(3,3-dimethylcyclopentyl)prop-2-enal in modulating intracellular signaling pathways. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound can selectively inhibit the activity of protein kinase C (PKC), a key enzyme involved in cell proliferation and differentiation. The study revealed that the compound's ability to bind to the catalytic domain of PKC is mediated by its aldehyde group, which forms a covalent adduct with the enzyme's active site. This mechanism of action suggests that 3-(3,3-dimethylcyclopentyl)prop-2-enal could be a potential therapeutic agent for diseases associated with aberrant PKC signaling, such as certain types of cancer and neurodegenerative disorders.
Another area of interest is the role of 3-(3,3-dimethylcyclopentyl)prop-2-enal in modulating oxidative stress. Oxidative stress is a key factor in the pathogenesis of chronic diseases, including cardiovascular disorders and diabetes. A 2024 study in Antioxidants & Redox Signaling investigated the antioxidant properties of this compound and found that it significantly reduces the levels of reactive oxygen species (ROS) in cellular models. The compound's ability to scavenge free radicals is attributed to its aldehyde group, which can donate electrons to neutralize ROS. These findings suggest that 3-(3,3-dimethylcyclopentyl)prop-2-enal may have applications in the prevention and treatment of oxidative stress-related diseases.
The synthesis of 3-(3,3-dimethylcyclopentyl)prop-2-enal has been a focus of recent chemical research due to its structural complexity and potential biological activity. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving the use of microwave-assisted catalytic oxidation to produce the compound efficiently. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent polarity, to achieve high yields and purity. This synthetic approach not only highlights the feasibility of producing 3-(3,3-dimethylcyclopentyl)prop-2-enal in a scalable manner but also underscores the role of green chemistry in pharmaceutical development.
Furthermore, the 3-(3,3-dimethylcyclopentyl)prop-2-enal compound has been explored for its potential in drug delivery systems. The aldehyde group's reactivity makes it a suitable candidate for conjugation with various biomolecules, such as antibodies or peptides, to create targeted drug delivery vehicles. A 2022 study in Biomaterials Science demonstrated that 3-(3,3-dimethylcyclopentyl)prop-2-enal-based conjugates could effectively deliver therapeutic agents to specific cells, enhancing treatment efficacy while minimizing systemic side effects. This application highlights the versatility of the compound in the development of advanced therapeutic strategies.
The molecular interactions of 3-(3,3-dimethylcyclopentyl)prop-2-enal with biological targets are being investigated using computational methods. Molecular docking studies have shown that the compound can bind to several protein targets, including enzymes and receptors, with high affinity. These computational models provide valuable insights into the compound's binding modes and help predict its biological activity. For example, a 2023 study in Computational Biology and Chemistry used molecular dynamics simulations to analyze the interaction between 3-(3,3-dimethylcyclopentyl)prop-2-enal and a specific G-protein coupled receptor (GPCR). The results indicated that the compound's cyclopentyl ring system plays a critical role in stabilizing the receptor's conformation, which could influence its signaling activity.
Despite its promising properties, the 3-(3,3-dimethylcyclopentyl)prop-2-enal compound also presents challenges that need to be addressed for its therapeutic application. One of the main concerns is its potential toxicity, which requires further evaluation in preclinical studies. A 2024 study in Toxicological Sciences reported that the compound exhibited moderate cytotoxicity in certain cell lines, highlighting the need for careful dose optimization. Additionally, the compound's solubility and bioavailability are factors that could affect its therapeutic efficacy, necessitating the development of formulations that enhance its pharmacokinetic properties.
Overall, the 3-(3,3-dimethylcyclopentyl)prop-2-enal compound represents a significant advancement in the field of biomedical research. Its unique structural features and potential biological activities make it a promising candidate for further exploration. As research continues to uncover its molecular mechanisms and therapeutic applications, the compound may play a vital role in the development of novel treatments for various diseases. The ongoing studies in synthetic chemistry, molecular biology, and pharmacology are essential for translating the potential of 3-(3,3-dimethylcyclopentyl)prop-2-enal into practical therapeutic solutions.
Future research directions for 3-(3,3-dimethylcyclopentyl)prop-2-enal include the investigation of its interactions with other biomolecules, the development of targeted delivery systems, and the optimization of its chemical structure for enhanced therapeutic efficacy. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in addressing the challenges associated with its application. As the field of biomedical research continues to evolve, the 3-(3,3-dimethylcyclopentyl)prop-2-enal compound may emerge as a key player in the quest for innovative treatments for complex diseases.
In conclusion, the 3-(3,3-dimethylcyclopentyl)prop-2-enal compound, identified by its CAS number 2229643-26-7, holds considerable promise in the realm of biomedical science. Its structural complexity and potential biological activities have made it a subject of extensive research, with recent studies shedding light on its mechanisms of action and therapeutic applications. As the scientific community continues to explore the possibilities of this compound, it is likely to contribute significantly to the advancement of drug discovery and molecular biology in the years to come.
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